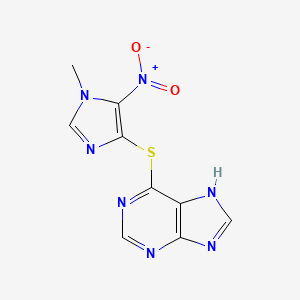
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine is a compound with significant scientific interest due to its unique structure and properties. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is an immunosuppressant derivative of the antitumor drug 6-mercaptopurine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine involves several steps. One common method includes the reaction of 6-mercaptopurine with 1-methyl-5-nitroimidazole under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its immunosuppressive properties and potential use in treating autoimmune diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine involves its interaction with cellular targets. It acts by inhibiting specific enzymes involved in DNA synthesis and repair, leading to the suppression of cell proliferation. This makes it effective as an immunosuppressant and antitumor agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-mercaptopurine: A precursor to 6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine, used as an antitumor drug.
Azathioprine: Another immunosuppressant with a similar structure and mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine base with a nitroimidazole moiety enhances its effectiveness as an immunosuppressant and antitumor agent .
Propriétés
Numéro CAS |
4730-27-2 |
|---|---|
Formule moléculaire |
C9H7N7O2S |
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine |
InChI |
InChI=1S/C9H7N7O2S/c1-15-4-14-8(9(15)16(17)18)19-7-5-6(11-2-10-5)12-3-13-7/h2-4H,1H3,(H,10,11,12,13) |
Clé InChI |
BMBCRDXNOOINCJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
Solubilité |
29.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


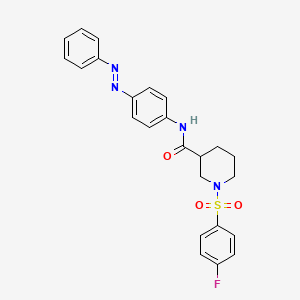
![2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol](/img/structure/B14148299.png)
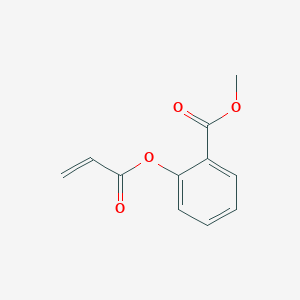
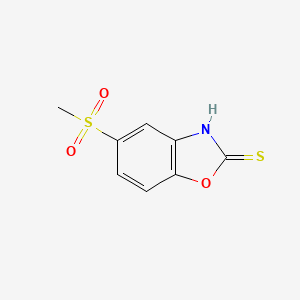
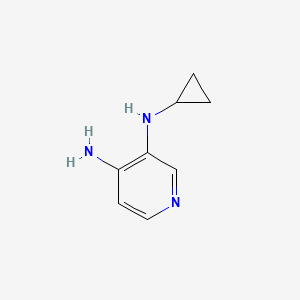
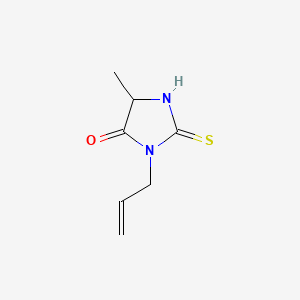

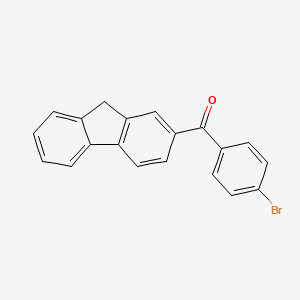
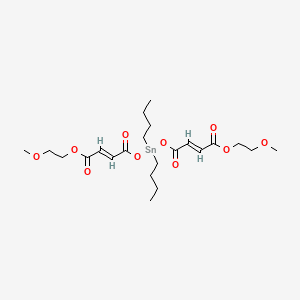
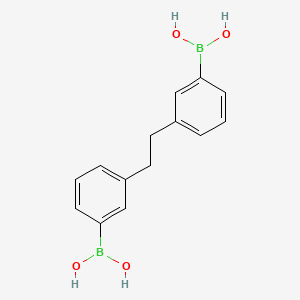


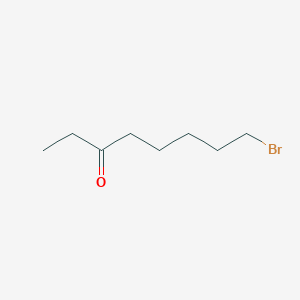
![4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol](/img/structure/B14148367.png)
